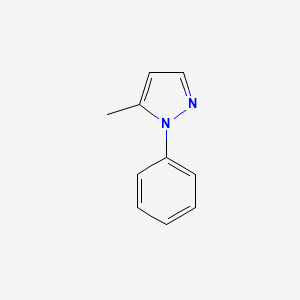

5-Methyl-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPOQOUSJKAZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218464 | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-91-0 | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole from Ethylacetoacetate and Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1-phenyl-1H-pyrazole, a significant heterocyclic compound, from the reaction of ethylacetoacetate and phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a cornerstone method for constructing pyrazole and pyrazolone rings.[1] The resulting product, also known by names such as Edaravone or 3-methyl-1-phenyl-5-pyrazolone, is a potent antioxidant with neuroprotective properties.[2][3] This document details the underlying chemical principles, provides structured quantitative data from various synthetic protocols, and offers detailed experimental methodologies.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of this compound from ethylacetoacetate and phenylhydrazine proceeds via a cyclocondensation reaction.[3] The mechanism involves the initial reaction of the more nucleophilic nitrogen atom of phenylhydrazine with the ketone carbonyl group of ethylacetoacetate to form a phenylhydrazone intermediate.[2][3] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the ester carbonyl group.[3][4] Subsequent cyclization and elimination of ethanol and water lead to the formation of the stable pyrazolone ring.[2] The reaction can be performed under various conditions, including solvent-free, with acid or base catalysis, or in different solvents, which can influence the reaction rate and yield.[5][6]

It is important to note that the product, this compound-5-one, exists in tautomeric forms, including the CH, OH, and NH forms. The keto form (pyrazolone) is commonly drawn, but the enol tautomer (pyrazolol) often represents a major structural form, contributing to the aromaticity of the five-membered ring.[4][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound (or its tautomer, 3-methyl-1-phenyl-5-pyrazolone) from ethylacetoacetate and phenylhydrazine, providing a comparative overview of different reaction conditions and their outcomes.

| Reactant Ratio (EAA:PH) | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1:1 (equimolar) | None | 135-145 | 1 | Not specified | Not specified | [2] |

| 1.21:1 | Glacial Acetic Acid | Reflux | 6 | 41 | 127-130 | [5] |

| 1.1:1 | None | 80-90 | 1.5 | ~100 | 126-128 | [6] |

| Not specified | Acetic Acid | Boiling Water Bath | 1 | Not specified | Not specified | [7] |

| Not specified | Not specified | Reflux | Not specified | Not specified | Not specified | [8] |

EAA: Ethylacetoacetate, PH: Phenylhydrazine

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, based on established literature procedures.

Protocol 1: Solvent-Free Synthesis [2][6]

Materials:

-

Ethylacetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Beaker

-

Stirring apparatus

-

Büchner funnel and vacuum filtration setup

Procedure:

-

In a round-bottomed flask, add ethylacetoacetate (1.0 equivalent) and phenylhydrazine (1.0-1.1 equivalents).[2][6] Note that the addition may be exothermic.[9]

-

Assemble a reflux condenser and heat the reaction mixture in an oil bath to 135–145 °C for 1 hour, or at 80-90 °C for 1.5 hours.[2][6]

-

After heating, a heavy syrup will be formed.[2] Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.[2]

-

Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously until a crude powdered product precipitates.[2]

-

Isolate the solid product by vacuum filtration using a Büchner funnel.[2]

-

Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.[2]

-

Dry the product. For further purification, recrystallization from ethanol or a mixture of benzene and petroleum ether can be performed.[3][5]

Protocol 2: Acetic Acid Catalyzed Synthesis [5]

Materials:

-

Ethylacetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Diethyl ether or hexane

-

Round-bottomed flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottomed flask, add ethylacetoacetate (17 mmol), phenylhydrazine (14 mmol), and glacial acetic acid (5 mL).[5]

-

Heat the mixture to reflux in an oil bath for 6 hours.[5]

-

After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.[5]

-

Solidify the remaining oily residue in an ice bath by adding cold diethyl ether or hexane (20 mL) and stirring.[5]

-

Filter the resulting solid using a Gooch crucible or Büchner funnel and wash it 2-3 times with cold ether.[5]

-

The crude product can be further purified by column chromatography (e.g., SiO2; n-hexane/ethyl acetate 2:1) or recrystallization from a suitable solvent system like benzene-petroleum ether (1:3).[5]

Mandatory Visualizations

Caption: Reaction pathway for the Knorr synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Methyl-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocols and presents the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for the structural elucidation and analysis of this compound and its derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques are indispensable tools for confirming the chemical structure and purity of synthesized molecules. This guide focuses on the practical application and data interpretation of ¹H NMR, ¹³C NMR, FTIR, and MS for the unambiguous characterization of this compound.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound and its closely related precursor, ethyl this compound-4-carboxylate, which provides valuable comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound-4-carboxylate in DMSO-d₆. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.99 | s | 1H | Pyrazole H-3 |

| 7.49-7.57 | m | 5H | Phenyl protons |

| 4.22 | q | 2H | -OCH₂CH₃ |

| 2.49 | s | 3H | Pyrazole-CH₃ |

| 1.26 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound-4-carboxylate in DMSO-d₆. [1][2]

| Chemical Shift (δ, ppm) | Assignment |

| 112.97-143.21 | Aromatic and pyrazole ring carbons |

| Specific assignments require further 2D NMR analysis. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FTIR Spectroscopic Data for Ethyl this compound-4-carboxylate. [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3041 | Aromatic C-H stretching |

| 1702 | C=O stretching (ester) |

Note: The spectrum for the core this compound would lack the characteristic ester C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Table 4: Predicted Mass Spectrometry Data for this compound.

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 157 | [M-H]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This data is predicted based on the fragmentation of similar pyrazole derivatives. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans is typically required compared to ¹H NMR.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations (e.g., C-H aromatic stretching, C=C and C=N ring stretching, C-H bending).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.[1]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Interpretation:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions. The fragmentation can provide valuable structural information. For pyrazoles, common fragmentation pathways include the loss of a hydrogen atom, and cleavage of the pyrazole ring.

Experimental and Logical Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of 5-Methyl-1-phenyl-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methyl-1-phenyl-1H-pyrazole. Due to the limited availability of experimentally verified NMR data for this compound in publicly accessible databases, this report presents the spectral data for its close structural isomer, 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7) . This information serves as a valuable reference for the characterization and structural elucidation of this class of compounds.

Introduction

This compound is a heterocyclic organic compound with a pyrazole ring substituted with a methyl and a phenyl group. The precise characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science, where structure dictates function. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized experimental protocol for data acquisition.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Methyl-1-phenyl-1H-pyrazole . These values are indicative of what would be expected for the isomeric this compound, with slight variations in chemical shifts due to the different substitution pattern on the pyrazole ring.

Table 1: ¹H NMR Data for 3-Methyl-1-phenyl-1H-pyrazole

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| A | 7.79 | d | Phenyl H (ortho) |

| B | 7.64 | d | Pyrazole H-5 |

| C | 7.41 | t | Phenyl H (meta) |

| D | 7.23 | t | Phenyl H (para) |

| E | 6.23 | d | Pyrazole H-4 |

| F | 2.37 | s | Methyl H |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Data for 3-Methyl-1-phenyl-1H-pyrazole

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 151.7 | Pyrazole C-3 |

| 2 | 140.0 | Pyrazole C-5 |

| 3 | 139.6 | Phenyl C-1' (ipso) |

| 4 | 128.9 | Phenyl C-3'/C-5' (meta) |

| 5 | 126.9 | Phenyl C-4' (para) |

| 6 | 118.8 | Phenyl C-2'/C-6' (ortho) |

| 7 | 107.5 | Pyrazole C-4 |

| 8 | 13.6 | Methyl C |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra and spectral prediction tools.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, vortex or sonicate the tube to achieve a homogeneous solution.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker terminology).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

This comprehensive guide provides the necessary spectral data and a robust experimental framework for researchers working with this compound and related compounds. The provided data for the 3-methyl isomer offers a strong starting point for the characterization and confirmation of the 5-methyl analogue.

References

Spectroscopic Analysis of 5-Methyl-1-phenyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Methyl-1-phenyl-1H-pyrazole. Due to the limited availability of published, dedicated spectra for this specific compound, this guide synthesizes information from closely related pyrazole derivatives and fundamental spectroscopic principles to present a predictive analysis. This document offers detailed experimental protocols and interpreted spectral data to support the identification and characterization of this compound in a research and development setting.

Introduction

This compound is a heterocyclic aromatic organic compound with a pyrazole core substituted with methyl and phenyl groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] Accurate structural elucidation and characterization are critical for ensuring the purity, stability, and activity of such compounds. FT-IR spectroscopy and mass spectrometry are powerful analytical techniques for this purpose. FT-IR provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.[2][3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectral data.

FT-IR Spectroscopy Protocol

A common and effective method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[4]

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a diamond ATR accessory, is purged and a background spectrum is collected to subtract atmospheric and instrumental interferences.[5]

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7]

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks identified and labeled.

Mass Spectrometry Protocol

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of relatively volatile and thermally stable small organic molecules.[8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

Injection: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to ionization.[5]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][9]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structures. The following table summarizes the expected vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the phenyl and pyrazole rings.[10][11] |

| 2975-2850 | Aliphatic C-H Stretch | Medium to Weak | Arising from the methyl group. |

| 1600-1585 | Aromatic C=C Stretch | Strong to Medium | In-ring vibrations of the phenyl group.[10][11] |

| 1550-1450 | Pyrazole Ring Vibrations | Strong to Medium | Involving C=N and C=C stretching within the pyrazole ring. |

| 1400-1500 | Aromatic C=C Stretch | Strong to Medium | In-ring vibrations of the phenyl group.[10] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can indicate the substitution pattern on the phenyl ring.[10] |

Mass Spectrometry Analysis

The mass spectrum of this compound (C₁₀H₁₀N₂) will provide its molecular weight and a distinct fragmentation pattern.

Molecular Ion: The expected molecular ion peak [M]⁺• for C₁₀H₁₀N₂ would appear at an m/z of 158.

Fragmentation Pathway

The fragmentation of pyrazoles is often characterized by the cleavage of the heterocyclic ring.[5] For N-phenyl substituted pyrazoles, fragmentation can also involve the phenyl substituent. A plausible fragmentation pathway for this compound is outlined below and illustrated in the subsequent diagram.

-

Formation of the Molecular Ion (m/z 158): The initial ionization of the molecule.

-

Loss of a Phenyl Radical: Cleavage of the N-phenyl bond can lead to a fragment at m/z 81.

-

Loss of Acetonitrile (CH₃CN): A common rearrangement and fragmentation pathway for methyl-substituted nitrogen heterocycles can result in the formation of a phenyl cation at m/z 77.

-

Formation of Phenylacetylene Cation: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂) to produce a fragment at m/z 51.

-

Loss of HCN: Cleavage of the pyrazole ring can lead to the expulsion of hydrogen cyanide, resulting in a fragment at m/z 131.[5]

The following table summarizes the predicted major fragments.

| m/z | Proposed Fragment | Formula |

| 158 | Molecular Ion | [C₁₀H₁₀N₂]⁺• |

| 131 | [M - HCN]⁺• | [C₉H₉N]⁺• |

| 81 | [M - C₆H₅]⁺ | [C₄H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ |

Visualizations

Experimental Workflow

Caption: General experimental workflow for FT-IR and Mass Spectrometry analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. mdpi.com [mdpi.com]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Methyl-1-phenyl-1H-pyrazole. This pyrazole derivative is a valuable scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core structure consists of a pyrazole ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | |

| Boiling Point | 263.5 °C (at 140 Torr) | [1] |

| Density | 1.1192 g/cm³ (estimate) | [1] |

| Refractive Index | 1.6392 (estimate) | [1] |

| pKa | 3.38 ± 0.25 (Predicted for the carboxylic acid derivative) | Predicted for this compound-4-carboxylic acid.[1] The pKa of the pyrazole ring itself is not readily available. |

| Solubility | Soluble in chloroform. | For this compound-4-carboxylic acid.[1] General pyrazoles are soluble in many organic solvents. |

| Appearance | Colorless to light yellow liquid | [1] |

Table 2: Spectroscopic Data for this compound and Derivatives

| Spectroscopy | Data | Source/Notes |

| ¹H NMR (CDCl₃) | δ 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, two CH₃ groups) | Data for 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] Specific data for the title compound is not available in the search results. |

| ¹³C NMR (CDCl₃) | δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | Data for 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] Specific data for the title compound is not available in the search results. |

| Mass Spectrometry (MS) | m/z = 173 [M+H]⁺ | For 3,5-dimethyl-1-phenyl-1H-pyrazole.[2] |

| Infrared (IR) | Not available for the specific compound. | General pyrazole derivatives show characteristic C=N, C=C, and C-H stretching vibrations. |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Knorr Pyrazole Synthesis

The reaction proceeds via the condensation of phenylhydrazine with acetylacetone (2,4-pentanedione).

References

In-Depth Technical Guide: Solubility and Stability of 5-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methyl-1-phenyl-1H-pyrazole in common laboratory solvents. The information contained herein is essential for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this compound's physicochemical properties for experimental design, formulation, and analytical method development.

Introduction

This compound is a heterocyclic aromatic organic compound with a pyrazole core. The pyrazole moiety is a key structural feature in many biologically active compounds and pharmaceuticals. A comprehensive understanding of its solubility and stability is paramount for its application in research and development. This guide summarizes the available data on its solubility in various solvents and its stability under different environmental conditions.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration in drug development. It also dictates the choice of solvents for chemical reactions, purification, and analytical testing.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, some data for the isomeric compound 3-Methyl-5-phenyl-1H-pyrazole, which may exist in tautomeric equilibrium with the target compound, is available.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water (pH 7.4) | Not Specified | 5.2 µg/mL |

For a structurally related compound, 1-Phenyl-3-methyl-5-pyrazolone, the following qualitative and quantitative solubility information has been reported:

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 3 g/L | |

| Hot Water | Not Specified | Soluble | |

| Ethanol | Not Specified | Soluble | |

| Acidic Solutions | Not Specified | Soluble | |

| Alkaline Solutions | Not Specified | Soluble | |

| Benzene | Not Specified | Slightly Soluble | |

| Diethyl Ether | Not Specified | Insoluble | |

| Petroleum Ether | Not Specified | Insoluble |

Ruthenium(II) complexes containing a this compound moiety have shown good solubility in acetonitrile, DMF, and DMSO, but negligible solubility in methanol, dichloromethane, and chloroform. They are completely insoluble in diethyl ether and n-hexane.[1]

Stability Profile

The chemical stability of a compound is a crucial factor in determining its shelf-life, storage conditions, and potential degradation pathways. Understanding the stability of this compound under various conditions is essential for ensuring its integrity in experimental and pharmaceutical preparations.

Currently, specific stability data for this compound under varying pH, temperature, and light conditions is limited in the available literature. General information suggests that pyrazole derivatives can be susceptible to degradation under certain conditions. For instance, microwave-assisted synthesis of related pyrazoles indicates that elevated temperatures can lead to decomposition.[2]

Further experimental investigation is required to fully characterize the stability of this compound.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Figure 1. Workflow for Solubility Determination.

Stability Testing Protocol (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.

Figure 2. Workflow for Stability Testing.

Conclusion

The solubility and stability of this compound are critical parameters for its successful application in research and drug development. While the available data provides some initial insights, this technical guide highlights the need for more comprehensive, quantitative studies. The provided experimental protocols offer a framework for researchers to generate the necessary data to fully characterize this compound. A thorough understanding of its physicochemical properties will facilitate its use in the synthesis of novel compounds, the development of new analytical methods, and the formulation of potential therapeutic agents.

References

Crystal structure analysis of 5-Methyl-1-phenyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-1-phenyl-1H-pyrazole Derivatives

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound scaffold is a "privileged structure" in drug design, meaning it is frequently found in potent, selective, and drug-like molecules.[2][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is critical for elucidating structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.[1]

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline solid. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, detailing experimental protocols, presenting comparative crystallographic data, and visualizing key workflows and structural features.

Experimental Protocols

The determination of crystal structures for this compound derivatives involves a standardized set of procedures, from synthesis and crystallization to X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The initial step is the chemical synthesis of the target pyrazole derivative. A common method involves a one-pot, two-component reaction. For example, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be prepared by refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylene dicarboxylate (DMAD) in a suitable solvent mixture like toluene and dichloromethane.[5]

Following synthesis and purification, obtaining a single crystal of sufficient quality is paramount.

-

Crystal Growth : A common technique is slow evaporation or cooling of a saturated solution of the compound. For instance, single crystals of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate were successfully grown by recrystallization from an ethanol solution.[5]

-

Crystal Selection : A suitable single crystal is carefully selected under a polarizing microscope for its size, shape, and lack of visible defects.[1]

-

Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, in preparation for data collection.[1]

X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection : The mounted crystal is placed in a diffractometer and cooled by a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[1][6] X-ray diffraction data are collected using a suitable X-ray source, such as Mo Kα radiation, and a detector like a CCD area detector.[5][7] A series of diffraction images are recorded as the crystal is rotated.[1]

-

Data Reduction : The collected raw diffraction data are processed to correct for experimental factors. The intensities of the reflections are integrated, and the unit cell parameters are refined.[8]

-

Structure Solution : The crystal structure is solved using direct methods, which is a common approach for determining the initial phases of the structure factors.[5]

-

Structure Refinement : The initial structural model is refined against the experimental data using full-matrix least-squares on F².[5] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. All non-hydrogen atoms are typically refined anisotropically.[5]

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for several this compound derivatives, providing a basis for structural comparison.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Parameter | C₁₇H₁₄N₂O₂[7] | C₁₁H₁₀N₂O₃[5][9] | C₁₀H₉N₃O₅S[2][3] | C₃₁H₂₈N₆[6] |

| Chemical Name | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane |

| Formula | C₁₇H₁₄N₂O₂ | C₁₁H₁₀N₂O₃ | C₁₀H₉N₃O₅S | C₃₁H₂₈N₆ |

| Crystal System | Monoclinic | Monoclinic | - | Monoclinic |

| Space Group | P2₁/c | P2₁/c | - | Cc |

| a (Å) | 8.6207(1) | 9.5408(16) | - | 6.678(3) |

| b (Å) | 7.1695(1) | 9.5827(16) | - | 21.730(9) |

| c (Å) | 22.9228(3) | 11.580(2) | - | 17.831(7) |

| β (˚) | 99.168(1) | 105.838(3) | - | 94.922(7) |

| Volume (ų) | 1398.67(3) | 1018.5(3) | - | 2578.2(19) |

| Z | 4 | 4 | - | 4 |

| Temp (K) | 100 | 130(2) | - | 150(2) |

| Radiation | Mo Kα | Mo Kα | - | Mo Kα |

Structural Commentary and Visualization

The final refined structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Key Structural Features

-

Ring Planarity : The central pyrazole ring in these derivatives is generally reported to be planar or nearly planar.[1][10]

-

Dihedral Angles : A significant structural parameter is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring at the N1 position. This angle is influenced by the substituents on both rings and affects the overall molecular conformation. For example, in Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°.[5] In another derivative, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the angle is 73.67 (4)°.[7]

-

Intermolecular Interactions : The crystal packing is often stabilized by a network of intermolecular interactions. Hydrogen bonds, such as O–H···N and C–H···O, are commonly observed, linking molecules into chains or dimers.[5][10] Additionally, C–H···π and π-π stacking interactions can play a crucial role in the supramolecular architecture.[10] For instance, the crystal structure of (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one is stabilized by N–H···O, C–H···O, C–H···π, and π-π interactions.[10]

Application in Drug Design

The detailed structural information obtained from X-ray crystallography is vital for understanding the SAR of pyrazole derivatives. By identifying the precise conformation and key interaction points of a molecule, researchers can design more potent and selective inhibitors for biological targets. Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state structures, molecular conformations, and intermolecular interactions. The comparative crystallographic data highlight the structural diversity within this class of compounds, which is influenced by the nature and position of various substituents. This detailed three-dimensional structural knowledge is paramount for the rational design and development of next-generation pyrazole-based therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 6. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Initial Biological Screening of 5-Methyl-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of the core heterocyclic compound, 5-Methyl-1-phenyl-1H-pyrazole. While much of the existing research focuses on its derivatives, this document consolidates available data to evaluate the therapeutic potential inherent in the core structure and to understand the structure-activity relationships that drive its diverse biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1]

Antimicrobial Activity

The this compound core is a foundational structure for a variety of antimicrobial agents. Studies on its derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Summary of Antimicrobial Activity Data

The antimicrobial potential of the this compound scaffold is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. While specific data for the unsubstituted core compound is limited in the reviewed literature, numerous derivatives have been synthesized and tested, providing insight into the structural modifications that enhance antimicrobial efficacy.

| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |

| 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide derivatives | E. coli, P. mirabilis, S. aureus, B. subtilis | Zone of Inhibition | Moderate to good activity | |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives | Gram-positive and Gram-negative bacteria, fungi | MIC | Significant activity | [2] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Zone of Inhibition | Promising activity, especially against C. albicans | |

| Pyrazole Phenyl Methanamine Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of Inhibition | Significant antibacterial activity | |

| 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues | Gram-positive and Gram-negative bacteria | Not specified | Examined for antibacterial activity | [3] |

Experimental Protocol: Agar Disc Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.

References

Unveiling the Potential: A Technical Guide to Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged structure" in drug discovery. This guide delves into the fundamental characteristics of novel pyrazole compounds, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation.

Core Physicochemical and Structural Characteristics

Pyrazole, a colorless solid with a melting point of 70°C, is characterized by its aromatic nature and the ability to exhibit tautomerism.[2][3] This unique feature, along with its capacity to act as both a hydrogen bond donor and acceptor, underpins its diverse pharmacological profiles.[4] The pyrazole nucleus is a versatile scaffold that allows for substitutions at various positions, directly influencing the compound's steric, electronic, and lipophilic properties, and consequently its biological activity.[5] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the pyrazole ring are crucial for potent and selective activity against various biological targets.[5]

Synthetic Strategies for Novel Pyrazole Derivatives

The construction of the pyrazole core has evolved from classical methods to more sophisticated and efficient strategies, enabling the generation of diverse compound libraries for drug discovery.

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It remains a fundamental and widely used approach for creating basic pyrazole structures.

2. [3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This typically involves the reaction of a diazo compound with an alkyne or alkene.

3. Multicomponent Reactions: Modern synthetic approaches often employ one-pot, multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules in a single step.[1]

Diverse Biological Activities of Novel Pyrazoles

The inherent structural features of the pyrazole nucleus have led to the development of compounds with a broad spectrum of biological activities. These include anti-inflammatory, anticancer, antimicrobial, antiviral, and insecticidal properties.[6][7]

Anticancer Activity

Numerous novel pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways and cellular processes.

Table 1: Anticancer Activity of Novel Pyrazole Compounds

| Compound ID | Cancer Cell Line | Assay Type | Result (IC50/GI50) | Target/Mechanism | Reference |

| 5b | K562 (Leukemia) | Cell Growth Inhibition | GI50 = 0.021 µM | Tubulin Polymerization Inhibitor | [8][9] |

| 5b | A549 (Lung) | Cell Growth Inhibition | GI50 = 0.69 µM | Tubulin Polymerization Inhibitor | [8][9] |

| 4a | K562 (Leukemia) | Cell Growth Inhibition | GI50 = 0.26 µM | Not specified | [8][9] |

| 4a | A549 (Lung) | Cell Growth Inhibition | GI50 = 0.19 µM | Not specified | [8][9] |

| Compound 29 | HepG2 (Liver) | Cytotoxicity | IC50 = 10.05 µM | CDK2 Inhibitor | [1] |

| Compound 41 | MCF7 (Breast) | Antiproliferative | IC50 = 1.937 µg/mL | PI3K/AKT & MAPK/ERK Pathway | [1] |

| Compound 42 | HCT116 (Colon) | Antiproliferative | IC50 = 2.914 µg/mL | PI3K/AKT & MAPK/ERK Pathway | [1] |

| Compound 25 | HT29 (Colon) | Antiangiogenic | IC50 = 3.17 µM | VEGFR-2 Inhibitor | [1] |

Antimicrobial and Other Activities

Beyond cancer, pyrazole derivatives have shown promise in combating microbial infections and other diseases.

Table 2: Antimicrobial and Other Biological Activities of Novel Pyrazole Compounds

| Compound Class | Organism/Target | Assay Type | Result (MIC/Activity) | Reference |

| Pyrazole Oxime Derivatives | Aphis medicagini (Aphid) | Insecticidal Activity | Excellent activity at 0.5 mg/mL | [10] |

| Pyrazole Carboxamides | Plutella xylostella (Moth) | Insecticidal Activity | 100% lethality at 400 µg/mL | [11] |

| Di, tri, and tetrasubstituted pyrazoles | Various bacteria and fungi | Antimicrobial Activity | Varied activities | [1] |

Key Signaling Pathways Targeted by Pyrazole Compounds

The anticancer and anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate critical intracellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oxfordre.com [oxfordre.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. process.st [process.st]

Preliminary investigation into the pharmacological potential of pyrazole derivatives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern drug discovery.[1][2][3][4][5] Its inherent structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of therapeutic agents across a wide spectrum of diseases.[2][3] Marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB underscore the clinical significance of this heterocyclic core.[1][3][6][7] This technical guide provides a preliminary investigation into the pharmacological potential of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[8][9][10]

Quantitative Data on Anticancer Activity

| Compound Class | Target/Cell Line | IC50 | Reference |

| Indole-pyrazole derivatives (33 and 34) | CDK2 | 0.074 µM and 0.095 µM | [8] |

| Pyrazole carbaldehyde derivative (43) | PI3 Kinase (MCF7 breast cancer cells) | 0.25 µM | [8] |

| Pyrazolone-pyrazole derivative (27) | VEGFR-2 | 828.23 nM | [8] |

| Pyrazole-isoxazole hybrids (4a-l) | Various cancer cell lines | ≥ 100 µM | [11] |

| Pyrazole-1,2,3-triazole hybrids (5a-c) | HT-1080 | Moderate cytotoxic effect | [11] |

| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivative (24) | CDK2 | 25 nM | [12] |

| Pyrazole derivative (49) | EGFR and HER-2 tyrosine kinase | 0.26 µM and 0.20 µM | [12] |

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Certain pyrazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades.

Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[13][14] Their mechanisms of action often involve the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.[13]

Quantitative Data on Anti-inflammatory Activity

| Compound | Target/Assay | IC50 / Effect | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [13] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | [13] |

| 3,5-diarylpyrazole | COX-2 | 0.01 µM | [13] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [13] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | [13] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [13] |

| Pyrazole derivative 6g | IL-6 expression | 9.562 µM | [15] |

| Pyrazole derivative 2a | COX-2 | 19.87 nM | [16] |

| Pyrazole derivative 3b | COX-2 | 39.43 nM | [16] |

| Pyrazole derivative 5b | COX-2 | 38.73 nM | [16] |

| Pyrazole derivative 5e | COX-2 | 39.14 nM | [16] |

Signaling Pathway: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrazole derivative or vehicle control orally or intraperitoneally. A standard reference drug like indomethacin is also used.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][17][18][19]

Quantitative Data on Antimicrobial Activity

| Compound Class/Number | Organism(s) | MIC (µg/mL) | Reference |

| Pyrazole derivative 210 | MRSA, PRSA, VRE | 1-2 | [1] |

| Pyrazole derivatives 158, 159, 160, 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Comparable to ceftriaxone | [1] |

| Pyrazole derivative 162 | Gram-positive and Gram-negative bacteria | Not specified | [1] |

| Thiazolo-pyrazole derivatives | MRSA | As low as 4 | [19] |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive and Gram-negative bacteria | <1 (MBC) | [19] |

| Pyrazole carbothiohydrazide 21a | Bacteria and Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | [20] |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, with activities demonstrated in models of neuroinflammation and oxidative stress.[15][21][22][23][24]

Quantitative Data on Neuroprotective Activity

| Compound | Assay/Model | Effect | Reference |

| Pyrazole derivative 6g | IL-6 suppression in LPS-stimulated BV2 microglia | IC50 = 9.562 µM | [15] |

| Pyrazolone derivative Ic | Ameliorated PTZ-induced neuroinflammation | Significant | [23] |

| Pyrazolone derivative C4 | Paraquat-induced oxidative stress in Drosophila | Significant antioxidant and neuroprotective activity | [24] |

Logical Relationship: Neuroprotection via Anti-inflammatory and Antioxidant Effects

The neuroprotective effects of pyrazole derivatives are often attributed to their ability to mitigate neuroinflammation and oxidative stress, two key pathological processes in many neurological disorders.

Caption: Logical relationship of pyrazole derivatives' neuroprotective action.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells

This in vitro assay is used to screen compounds for their ability to suppress the inflammatory response in brain immune cells.

-

Cell Culture: Culture microglial cells (e.g., BV2) in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell lysates can be used to measure the expression of inflammatory proteins by Western blotting.

-

Data Analysis: Determine the ability of the pyrazole derivatives to reduce the production of inflammatory mediators compared to the LPS-stimulated control.

This technical guide provides a snapshot of the vast pharmacological potential of pyrazole derivatives. The presented data and methodologies offer a foundation for researchers and drug development professionals to explore this versatile chemical scaffold further. The consistent demonstration of potent and selective activities across diverse biological targets underscores the continued importance of pyrazole chemistry in the quest for novel therapeutics. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of promising lead compounds to facilitate their translation into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. sciencescholar.us [sciencescholar.us]

- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researcher.manipal.edu [researcher.manipal.edu]

- 22. researchgate.net [researchgate.net]

- 23. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sdbindex.com [sdbindex.com]

Methodological & Application

One-Pot Synthesis Protocols for 5-Methyl-1-phenyl-1H-pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 5-Methyl-1-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The following sections outline various synthetic strategies, present quantitative data in a comparative format, and offer step-by-step experimental procedures.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The development of efficient, cost-effective, and environmentally benign one-pot synthesis methods is therefore of significant interest to the pharmaceutical and chemical industries. One-pot syntheses offer several advantages over traditional multi-step approaches, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.[2][3] This document details several reliable one-pot protocols for the preparation of this compound.

Comparative Summary of One-Pot Synthesis Protocols

The following table summarizes key quantitative data for different one-pot synthetic methods for pyrazole derivatives, providing a basis for selecting the most appropriate protocol for a given application.

| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Classical Knorr Pyrazole Synthesis (Adapted) | Acetylacetone, Phenylhydrazine | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | 85-95 | [1][4] |

| Microwave-Assisted Synthesis | Acetylacetone, Phenylhydrazine | None | Ethanol | 100 (MW) | 0.1-0.25 | 90-98 | [4] |

| Ionic Liquid-Mediated Synthesis | 1,3-Dicarbonyl compounds, Phenylhydrazine | [EMIM]Cl (Ionic Liquid) | Ionic Liquid | RT | 0.33 | 80-92 | [5] |

| Nickel-Catalyzed Multicomponent Synthesis | Acetophenone, Aldehyde, Hydrazine | Nickel-based catalyst | Ethanol | RT | 3 | Good to Exc. | [2] |

| Iodine-Catalyzed Multicomponent Synthesis | Phenylhydrazine, Malononitrile, Aldehyde | Molecular Iodine | Water | Reflux | 2-3 | 85-95 | [3] |

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis (Adapted for this compound)

This protocol describes the straightforward and widely used condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][4] For the synthesis of this compound, acetylacetone is the key 1,3-dicarbonyl starting material.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq.) in ethanol.

-

Add acetylacetone (1.05 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This method utilizes microwave irradiation to significantly reduce the reaction time while often improving yields.[4]

Materials:

-

Phenylhydrazine

-

Acetylacetone

-

Ethanol

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine phenylhydrazine (1.0 eq.) and acetylacetone (1.05 eq.) in ethanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100 °C for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The work-up and purification steps are similar to Protocol 1.

Protocol 3: Ionic Liquid-Mediated Synthesis

The use of ionic liquids as both solvent and catalyst provides a green and efficient alternative to traditional organic solvents.[5]

Materials:

-

Phenylhydrazine

-

Acetylacetone

-

1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

-

Distilled water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, add phenylhydrazine (1.0 eq.) and acetylacetone (1.0 eq.) to 1-Ethyl-3-methylimidazolium Chloride (5 mL).

-

Stir the mixture vigorously at room temperature for approximately 20 minutes.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with cold distilled water, and dry under vacuum.

-

If an oily product is obtained, extract with diethyl ether. The ionic liquid is immiscible with diethyl ether and can be recovered and reused after drying.

-

Wash the ether layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualized Experimental Workflows

Caption: Workflow for Classical Knorr Pyrazole Synthesis.

Caption: Workflow for Microwave-Assisted Synthesis.

Caption: Workflow for Ionic Liquid-Mediated Synthesis.

Signaling Pathways and Logical Relationships

While this document focuses on synthetic protocols, the pyrazole core is a crucial pharmacophore. The logical relationship for its synthesis generally follows the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole ring.

Caption: General Synthetic Logic for Pyrazole Formation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]

- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Application Notes: Microwave-Assisted Synthesis of 5-Methyl-1-phenyl-1H-pyrazole Derivatives

Introduction

5-Methyl-1-phenyl-1H-pyrazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] These scaffolds are central to the development of analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The pyrazole nucleus is a key component in several commercially available drugs, highlighting its importance in medicinal chemistry.[1] Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.[4][5]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic acceleration of reaction rates.[6] This efficient energy transfer often results in cleaner reactions with fewer byproducts, simplifying purification processes.[6] Comparative studies have consistently demonstrated that microwave-assisted synthesis of pyrazole derivatives affords higher yields in a fraction of the time required by conventional heating methods.[7][8] For instance, reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[9]

Applications in Drug Discovery and Development

The this compound core is a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[1]

-

Anticancer: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit tumor growth.[2]

-

Antimicrobial: Compounds incorporating the this compound moiety have shown promising activity against various bacterial and fungal strains.[2]

-

Anticonvulsant and Antiviral: The versatility of the pyrazole nucleus extends to the development of anticonvulsant and antiviral drugs.[2]

The rapid and efficient synthesis of a diverse library of these derivatives using microwave technology can significantly accelerate the drug discovery process.

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol describes the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions using microwave irradiation.[10]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Microwave reactor

-

Borosilicate beaker

-

Ethanol

-

Distilled water

Procedure:

-

In a 50 ml borosilicate beaker, combine 2.7 g of phenylhydrazine and 2.9 ml of ethyl acetoacetate.[10]

-

Place the beaker in a microwave oven and irradiate the mixture for 10 minutes at 280 Watts.[10]

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

The resulting product is then recrystallized from an ethanol:distilled water (1:1) mixture.[10]

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol provides a general method for the synthesis of phenyl-1H-pyrazoles with a comparison to conventional heating.[7][8]

Materials:

-

Substituted phenylhydrazine

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Microwave reactor equipped with a magnetic stirrer and temperature probe

-

Ethanol (or other suitable solvent)

Procedure:

-

In a microwave process vial, combine the substituted phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

-

Add a suitable solvent if necessary (the reaction can also be performed neat).

-

Seal the vial and place it in the microwave reactor.

-